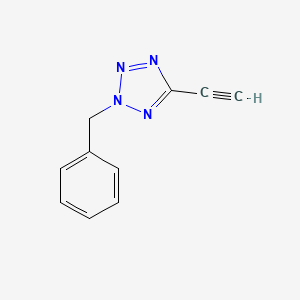
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one is a complex organic compound that features a diazepane ring, an isoquinoline moiety, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazepane ring through an intramolecular asymmetric reductive amination of the corresponding aminoketones . This process can be catalyzed by imine reductases, which provide high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of biocatalysts, such as imine reductases, can also be scaled up for industrial applications .
化学反应分析
Types of Reactions
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility in research and industrial applications .
科学研究应用
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets. The diazepane ring and isoquinoline moiety allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Ripasudil: A derivative of Fasudil, used for treating glaucoma and ocular hypertension.
Suvorexant: A selective dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-13(18)17(22)20-8-3-9-21(11-10-20)25(23,24)16-5-2-4-14-12-19-7-6-15(14)16/h2,4-7,12-13H,3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMZVSABGSNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)
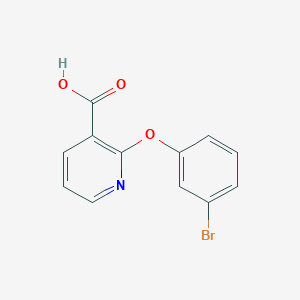
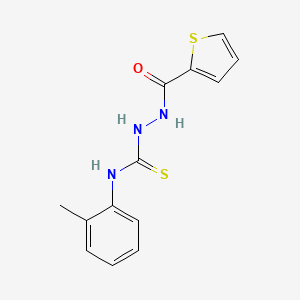
![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2417496.png)
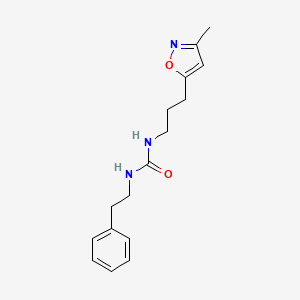
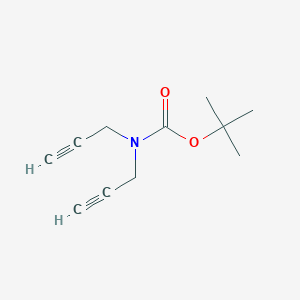
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)

